2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one
Description
2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one is a synthetic small molecule characterized by a pyrazolo[1,5-a]pyridine core fused with a piperazine ring via a carbonyl linkage. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the pyrazolo-pyridine and piperazine motifs are known pharmacophores.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c26-20(16-28-15-17-6-2-1-3-7-17)23-10-12-24(13-11-23)21(27)18-14-22-25-9-5-4-8-19(18)25/h1-3,6-7,14H,4-5,8-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHKZABDIQHPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)CSCC4=CC=CC=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperazine ring: This step might involve nucleophilic substitution reactions.
Introduction of the benzylsulfanyl group: This can be done through thiol-ene reactions or other sulfur-based chemistry.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions might target the carbonyl group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Core Heterocycle Comparison
- Pyrazolo[1,5-a]pyridine (Target): This bicyclic system may offer enhanced π-π stacking and hydrogen-bonding capabilities compared to simpler pyrazoles () or triazoles (). Its rigidity could influence receptor binding selectivity .
- The target compound’s benzylsulfanyl group may replace this function with a thioether linkage, altering solubility and redox properties .
- Triazolopyrimidine (): These cores are prevalent in kinase inhibitors. The target’s pyrazolo-pyridine lacks the triazole’s nitrogen-rich environment, which may reduce metal-binding capacity but improve lipophilicity .
Substituent Effects
- Benzylsulfanyl Group (Target, ): This group enhances lipophilicity and may facilitate membrane permeability. Its absence in –4 compounds suggests divergent therapeutic targets .
- Piperazine Linkage: Present in all compared compounds, piperazine improves solubility and serves as a spacer for optimal pharmacophore positioning. Methyl or dimethyl substitutions () could further modulate CNS penetration .
Biological Activity
The compound 2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzylsulfanyl group and a pyrazolo[1,5-a]pyridine moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 368.49 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to the target molecule have shown significant cytotoxicity against various cancer cell lines. A study indicated that similar pyrazolo compounds inhibited the proliferation of cervical and breast cancer cells by interfering with key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 7 | Inhibition of EGFR activation |
| HCC1937 (Breast) | 11 | Inhibition of Akt and Erk signaling |
Antimicrobial Activity
Pyrazole derivatives have also demonstrated antimicrobial properties. The compound's structural features may contribute to its ability to inhibit bacterial growth. Research indicates that similar pyrazole compounds exhibit activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds within this class have been shown to reduce inflammation markers in vitro and in vivo models by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- EGFR Inhibition : Similar compounds have been shown to bind to the ATP site of EGFR, leading to decreased cell proliferation in cancer models.
- Antimicrobial Mechanisms : The presence of sulfur in the benzylsulfanyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.
- Anti-inflammatory Pathways : Inhibition of COX enzymes contributes to reduced prostaglandin synthesis, which is pivotal in mediating inflammatory responses.
Case Studies
In a recent study published in Molecules, researchers synthesized several pyrazolo derivatives and evaluated their biological activities. Among them, one derivative showed promising results against various cancer cell lines, indicating a potential application for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
